molecular formula C18H14N2O4S B4138072 N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide

Cat. No. B4138072
M. Wt: 354.4 g/mol
InChI Key: UCJJCIQIMIHZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide, also known as OC-5, is a synthetic compound that has been widely studied for its potential applications in scientific research. OC-5 is a member of the class of compounds known as coumarin derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neurodegenerative disease models, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In animal models of inflammation, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, the mechanism of action of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other scientific research fields such as cardiovascular biology and metabolic disorders. Additionally, the development of more water-soluble derivatives of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide could improve its usefulness in lab experiments. Finally, the development of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide-based drugs for clinical use could be a promising avenue for future research.
Conclusion:
In conclusion, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide, or N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide, is a synthetic compound with potential applications in various scientific research fields. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have diverse biological activities, including inhibiting cancer cell growth, protecting neurons from damage, and modulating the immune response. While there are limitations to its use in lab experiments, the study of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide holds promise for future scientific research.

Scientific Research Applications

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been studied for its potential applications in various scientific research fields such as cancer biology, neurobiology, and immunology. In cancer biology, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurobiology, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2-oxochromen-6-yl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-16(11-23-14-4-2-1-3-5-14)20-18(25)19-13-7-8-15-12(10-13)6-9-17(22)24-15/h1-10H,11H2,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJJCIQIMIHZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-oxo-2H-chromen-6-yl)carbamothioyl]-2-phenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.